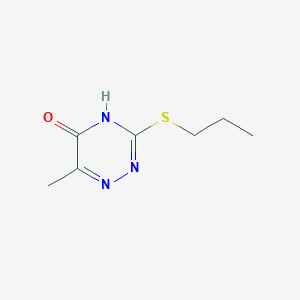![molecular formula C13H14N2O4 B2690491 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 957015-07-5](/img/structure/B2690491.png)
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For “3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid”, it has a molecular weight of 172.14 . It is a powder at room temperature .
Scientific Research Applications
Parabens in Aquatic Environments
Parabens, including benzyl paraben derivatives, are widely used as preservatives in cosmetics, pharmaceuticals, and foodstuffs. Their prevalence in aquatic environments has raised concerns due to their potential endocrine-disrupting effects. Research indicates that, despite wastewater treatments effectively removing parabens, they persist in surface waters and sediments due to continuous environmental introduction. This persistence underscores the importance of monitoring and managing paraben contamination in aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Gallic Acid and Inflammation-Related Diseases
Gallic acid, a natural phenolic compound found in various plants, exhibits significant anti-inflammatory properties. The review of its pharmacological activities suggests its potential as a candidate for treating various inflammation-related diseases. Its mechanisms involve modulating MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines, chemokines, adhesion molecules, and cell infiltration. This highlights the therapeutic potential of naturally occurring phenolic compounds in managing diseases associated with inflammation (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, Meng, 2020).
Antioxidant and Anti-inflammatory Agents from Thiazole Derivatives
The synthesis and evaluation of benzofused thiazole derivatives have shown potential antioxidant and anti-inflammatory activities. These derivatives represent a promising direction for developing new therapeutic agents targeting oxidative stress and inflammation-related conditions. The study illustrates the synthetic versatility of thiazole derivatives and their significant pharmacological potential (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA) is recognized for its broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Found in green coffee extracts and tea, CGA's impact on lipid and glucose metabolism suggests its potential in treating metabolic disorders like diabetes and obesity. This review calls for further research to optimize CGA's biological and pharmacological effects, proposing its use as a natural food additive to replace synthetic antibiotics (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Xia, Modarresi-Ghazani, Li, & Zhou, 2018).
properties
IUPAC Name |
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVHYSXUNVLQON-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)
![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)
![NCGC00168931-02_C15H18O3_Naphtho[1,2-b]furan-2,5(3H,4H)-dione, 3a,5a,6,7,8,9b-hexahydro-5a,9-dimethyl-3-methylene-, (3aS,5aS,9bR)-](/img/structure/B2690411.png)
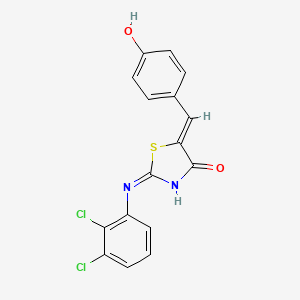
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)
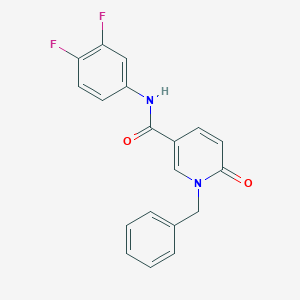
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2690417.png)
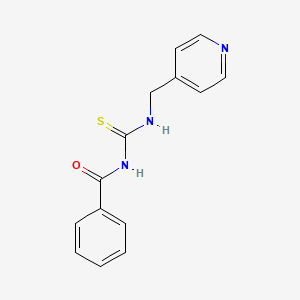
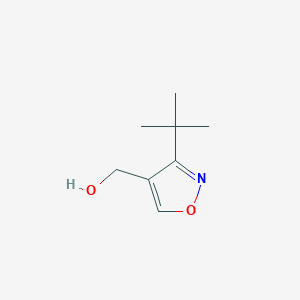

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2690424.png)
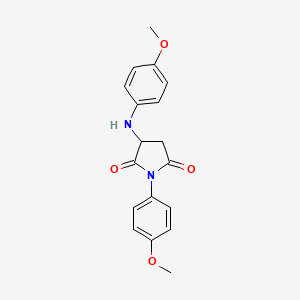
![(E)-1-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)prop-2-en-1-one](/img/structure/B2690428.png)
